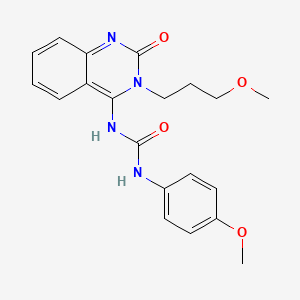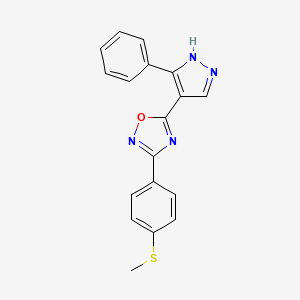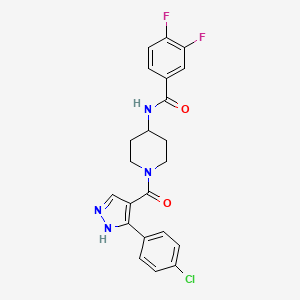![molecular formula C28H48N2O8 B14106881 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14106881.png)
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG4-TCO: trans-cyclooctene-polyethylene glycol 4-trans-cyclooctene , is a compound widely used in the field of click chemistry. This compound consists of two trans-cyclooctene groups connected by a polyethylene glycol spacer. The trans-cyclooctene groups are known for their high reactivity in strain-promoted inverse electron-demand Diels-Alder reactions, making TCO-PEG4-TCO a valuable tool for bioconjugation and labeling applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-TCO typically involves the reaction of trans-cyclooctene with a polyethylene glycol derivative. One common method is to use a trans-cyclooctene amine reactive reagent, which can be conjugated to an oligonucleotide containing a primary amine using N-hydroxysuccinimide ester chemistry . The reaction conditions usually involve mild temperatures and aqueous solvents to ensure high efficiency and yield.
Industrial Production Methods: In industrial settings, the production of TCO-PEG4-TCO involves large-scale synthesis using automated systems. The process includes the purification of the final product using high-performance liquid chromatography or polyacrylamide gel electrophoresis to ensure the highest purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: TCO-PEG4-TCO primarily undergoes strain-promoted inverse electron-demand Diels-Alder reactions with tetrazine derivatives . This reaction is highly selective and proceeds rapidly without the need for metal catalysts, making it ideal for bioorthogonal applications.
Common Reagents and Conditions: The most common reagents used in reactions with TCO-PEG4-TCO are tetrazine derivatives. The reaction conditions are typically mild, often carried out at room temperature in aqueous buffers .
Major Products Formed: The major products formed from the reaction between TCO-PEG4-TCO and tetrazine derivatives are stable covalent linkages. This reaction is often used to label proteins, antibodies, and other biomolecules with high efficiency and specificity .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TCO-PEG4-TCO is used for the site-specific labeling of biomolecules. Its high reactivity and selectivity make it an excellent tool for studying molecular interactions and dynamics .
Biology: In biological research, TCO-PEG4-TCO is employed for the conjugation of proteins and other biomolecules. This allows for the precise tracking and imaging of biological processes in living cells and organisms .
Medicine: In the medical field, TCO-PEG4-TCO is used in the development of targeted drug delivery systems. Its ability to form stable covalent bonds with specific biomolecules makes it a valuable component in the design of therapeutic agents .
Industry: In industrial applications, TCO-PEG4-TCO is used in the production of diagnostic tools and biosensors. Its high reactivity and stability make it an ideal candidate for the development of sensitive and specific detection systems .
Wirkmechanismus
The mechanism of action of TCO-PEG4-TCO involves the strain-promoted inverse electron-demand Diels-Alder reaction with tetrazine derivatives. The high internal strain on the trans-cyclooctene double bond facilitates this reaction, leading to the formation of a stable covalent linkage . This reaction is highly selective and proceeds rapidly, making it suitable for bioorthogonal applications.
Vergleich Mit ähnlichen Verbindungen
- TCO-PEG3-NHS ester
- TCO-PEG4-NHS ester
- TCO-PEG3-maleimide
- TCO-PEG4-DBCO
Uniqueness: TCO-PEG4-TCO stands out due to its polyethylene glycol spacer, which provides increased water solubility and reduces steric hindrance during reactions. This makes it more versatile and efficient compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H48N2O8 |
|---|---|
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32) |
InChI-Schlüssel |
ZLDVUVLAIKSQGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106803.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14106810.png)
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14106818.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B14106822.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106831.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106837.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B14106840.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106843.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106845.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106850.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide](/img/structure/B14106863.png)
